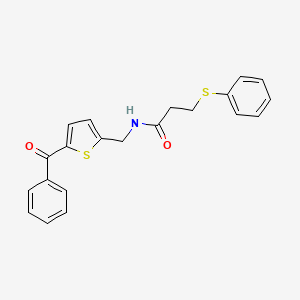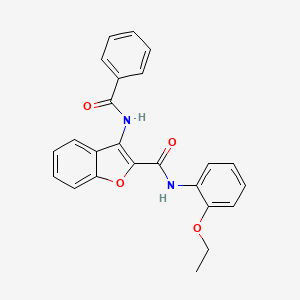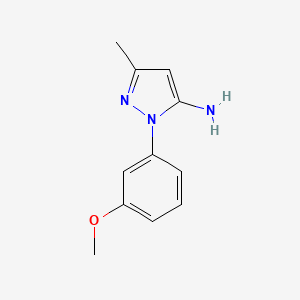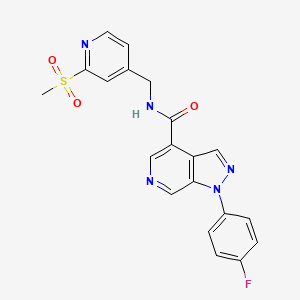
N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide, also known as BTPPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. BTPPA belongs to the class of compounds known as thioamides, which are known for their diverse biological activities.
科学的研究の応用
Synthesis and Characterization
Researchers have developed methods for synthesizing and characterizing compounds with structures related to N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide. These studies often aim to explore the chemical properties, stability, and reactivity of such compounds. For instance, the work on electrophilic cyanation of aryl and heteroaryl bromides presents a novel methodology that could be relevant for creating derivatives of N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide, showcasing the compound's potential utility in synthetic organic chemistry (Anbarasan, Beller, & Neumann, 2011).
Antimicrobial and Antifungal Activity
Some derivatives of N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide have been studied for their antimicrobial and antifungal properties. The synthesis of novel compounds and their evaluation against various bacterial and fungal strains reveal significant activity, highlighting the potential of N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide derivatives in developing new antimicrobial agents (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).
Anticancer Activity
Research into N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide derivatives also extends to anticancer applications. Studies on novel 3-benzyl-4(3H)quinazolinone analogues, for example, have shown promising broad-spectrum antitumor activity, indicating that derivatives of N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide could be potent candidates for anticancer drug development (Al-Suwaidan et al., 2016).
特性
IUPAC Name |
N-[(5-benzoylthiophen-2-yl)methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2S2/c23-20(13-14-25-17-9-5-2-6-10-17)22-15-18-11-12-19(26-18)21(24)16-7-3-1-4-8-16/h1-12H,13-15H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTKHUMUPMEUHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-benzoylthiophen-2-yl)methyl)-3-(phenylthio)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2718908.png)


![2-[(3-Fluorobenzyl)amino]benzenesulfonamide](/img/structure/B2718913.png)
![2-{[(4-chloroanilino)carbothioyl]amino}-N,3,3-trimethylbutanamide](/img/structure/B2718914.png)
![3,4-difluoro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2718915.png)
![1-[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]-2-methylbenzimidazole](/img/structure/B2718917.png)

![N-[2-(4-Fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-ynamide](/img/structure/B2718919.png)


![1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2718926.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2718927.png)
![2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2718930.png)